molecular formula C10H13NO3 B3147153 (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid CAS No. 615537-19-4

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

Cat. No.: B3147153
CAS No.: 615537-19-4
M. Wt: 195.21 g/mol
InChI Key: VUNPIAMEJXBAFP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a hydroxyphenyl group (-C6H4OH), and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and L-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as:

    Enzymatic Synthesis: Utilizing specific enzymes to catalyze the reaction, ensuring high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Ethers and esters.

Scientific Research Applications

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways: It participates in metabolic pathways that regulate neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-(4-methoxyphenyl)butanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    (3S)-3-amino-4-(4-chlorophenyl)butanoic acid: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid is unique due to its hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPIAMEJXBAFP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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